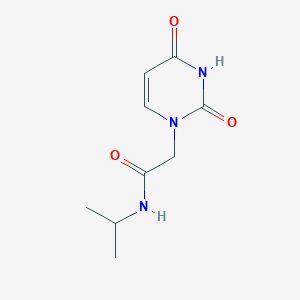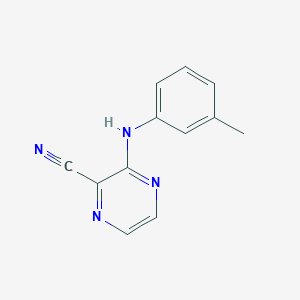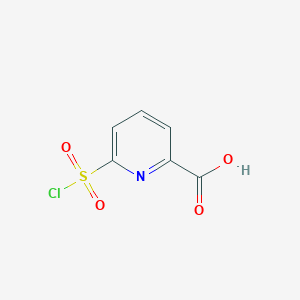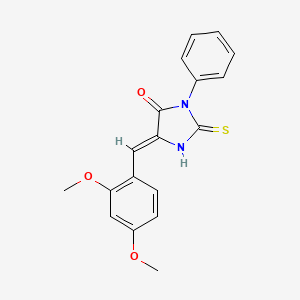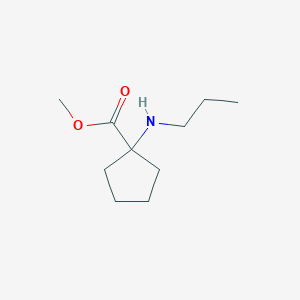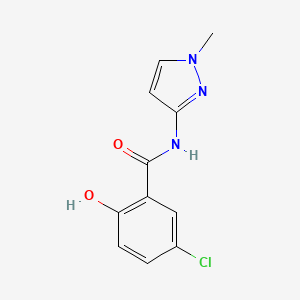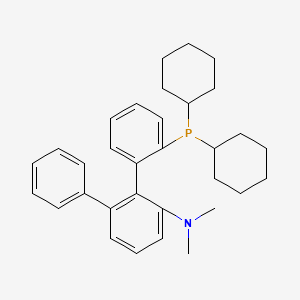
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone is an organic compound with the molecular formula C14H9ClFIO and a molecular weight of 374.58 g/mol . It is characterized by the presence of chlorine, iodine, and fluorine functional groups, making it a unique compound in the field of organic chemistry . This compound is typically an off-white solid and is soluble in acetonitrile .
Méthodes De Préparation
The synthesis of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves several steps. One common method is the esterification reaction between benzoic acid and fluorobenzoic acid . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially due to the presence of halogens. Reagents like sodium hydroxide or potassium tert-butoxide are often used[][3].
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols[3][3].
Applications De Recherche Scientifique
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets. The presence of halogens allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but differs in the position of the fluorine atom.
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound includes a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of halogens and the positions of these functional groups, which influence its reactivity and applications .
Propriétés
Formule moléculaire |
C14H9ClFIO |
|---|---|
Poids moléculaire |
374.57 g/mol |
Nom IUPAC |
(2-chloro-5-iodophenyl)-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C14H9ClFIO/c1-8-2-5-13(16)11(6-8)14(18)10-7-9(17)3-4-12(10)15/h2-7H,1H3 |
Clé InChI |
NYSPNABILMTLQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
